1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Industrial Production Methods: Industrial production methods for such compounds often involve catalytic processes. For instance, Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters can provide isoindoles in very good yields . Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, catalyzed by Rhodium (III), to access 2H-isoindoles .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for these compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Biology: They are employed in biological imaging due to their fluorescence properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as inhibitors of protein kinase CK2 by binding to the ATP-binding site of the enzyme . This interaction disrupts the kinase’s activity, which can lead to the inhibition of cancer cell growth.
Comparison with Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent inhibitors of protein kinase CK2.
1-Arylisoindoles: These compounds are synthesized through palladium-catalyzed cascade C-H transformations and have similar structural features.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to act as a fluorophore with aggregation-induced emission characteristics makes it particularly valuable for biological imaging applications .
Properties
CAS No. |
115398-90-8 |
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Molecular Formula |
C21H21N5O4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[[1-(diethylaminomethyl)benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C21H21N5O4/c1-3-23(4-2)13-25-18-8-6-5-7-17(18)22-19(25)12-24-20(27)15-10-9-14(26(29)30)11-16(15)21(24)28/h5-11H,3-4,12-13H2,1-2H3 |
InChI Key |
PCXDCRSZNVOVOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=CC=CC=C2N=C1CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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